molecular formula C8H7N3 B096035 2-(1H-Imidazol-2-yl)pyridine CAS No. 18653-75-3

2-(1H-Imidazol-2-yl)pyridine

Cat. No. B096035
CAS RN: 18653-75-3
M. Wt: 145.16 g/mol
InChI Key: SZXUTTGMFUSMCE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pyridine is a compound that features both imidazole and pyridine rings. This bicyclic structure with a bridgehead nitrogen atom is of significant interest in medicinal chemistry due to its potential pharmacological properties10. The compound serves as a versatile building block for the synthesis of various heterocyclic compounds, which are commonly found in medicinal chemistry leads and drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which include the 2-(1H-Imidazol-2-yl)pyridine scaffold, has been achieved through various methods. One approach involves the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis to produce imidazo[1,2-a]pyridines . Another method includes the annulation of 2H-azirines with 2-chloropyridines mediated by triflic anhydride, leading to the formation of C3-substituted imidazo[1,2-a]pyridines . Additionally, a metal-free three-component reaction has been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds9.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized by various spectroscopic methods. For instance, ruthenium complexes bearing the 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine moiety have been structurally characterized by NMR analysis and X-ray crystallography . The imidazo[1,5-a]pyridine skeleton has also been used as a platform for generating stable N-heterocyclic carbenes, which have been synthesized and characterized .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions. They have been used as catalysts in the transfer hydrogenation of ketones, showing high catalytic activity and conversion rates . The compounds have also been employed as fluorescent probes for mercury ion detection due to their efficient ESIPT luminescence in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Imidazol-2-yl)pyridine derivatives have been explored in different contexts. For example, 2-(imidazol-2-yl)-pyridine has been described as an effective corrosion inhibitor for mild steel in acidic medium, with its adsorption on the steel surface following the Langmuir adsorption isotherm . The protective layer formed by these inhibitors on the steel surface has been studied using various techniques, including SECM, UV-visible spectroscopy, FT-IR spectroscopy, and XPS .

Scientific Research Applications

  • Anticorrosive Properties : Zhang et al. (2018) demonstrated that 2-(1H-Imidazol-2-yl)pyridine serves as an effective corrosion inhibitor for mild steel in acidic media. This was determined through weight loss tests, potentiodynamic polarization measurements, and electrochemical impedance spectroscopy. The study also explored the molecular structure of inhibitors via quantum chemical calculations (Zhang et al., 2018).

  • Antimicrobial Activity : Mallemula et al. (2015) synthesized derivatives of 2-(1H-Imidazol-2-yl)pyridine and tested them for antimicrobial activity against various pathogens including Gram-positive and Gram-negative bacteria, and the fungus Candida albicans (Mallemula et al., 2015).

  • DNA Binding and Cytotoxicity : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands including 2-(1H-Imidazol-2-yl)pyridine. They explored the DNA binding propensity, nuclease activity, and cytotoxicity of these complexes, revealing their potential in cancer research (Kumar et al., 2012).

  • Redox Potential Control : Stupka et al. (2005) researched complexes of 2-(1H-Imidazol-2-yl)pyridine with metals like iron, cobalt, and ruthenium, showing that deprotonation of coordinated 1H-Imidazole in these complexes can significantly lower redox potential, which is important in electrochemistry (Stupka et al., 2005).

  • Fluorescent pH Probe : Zhang et al. (2015) developed a fluorescent pH probe based on imidazo[1,5-a]pyridine for acidic conditions. This probe, involving 2-(1H-Imidazol-2-yl)pyridine, responds to acidic pH with fast response and high selectivity (Zhang et al., 2015).

  • Medicinal Chemistry Applications : Deep et al. (2016) highlighted the use of imidazo[1,2-a]pyridine, a related structure to 2-(1H-Imidazol-2-yl)pyridine, in medicinal chemistry, noting its applications in anticancer, antimycobacterial, and other therapeutic areas (Deep et al., 2016).

  • Catalysis in Organic Synthesis : Jia et al. (2011) found that 2-(1H-Imidazol-2-yl)pyridine aids in the CuI-catalyzed hydroxylation of aryl bromides, a significant reaction in organic synthesis (Jia et al., 2011).

  • Chemical Sensing Applications : Xiang et al. (2013) developed a chemosensor using a polymer containing 2-(pyridin-2-yl)-1H-benzo[d]imidazole units, which is structurally similar to 2-(1H-Imidazol-2-yl)pyridine, for selective detection of metal ions and amino acids (Xiang et al., 2013).

Safety And Hazards

The safety and hazards of 2-(1H-Imidazol-2-yl)pyridine are not well-documented .

properties

IUPAC Name

2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343363
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)pyridine

CAS RN

18653-75-3
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Imidazol-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
Y Jiao, BT Xin, Y Zhang, J Wu, X Lu, Y Zheng… - European Journal of …, 2015 - Elsevier
A series of 2-(1H-imidazol-2-yl) pyridine derivatives (CLW01–CLW31) have been designed and synthesized, and they were screened for BRAF kinase inhibitory activity. Besides, their …
Number of citations: 45 www.sciencedirect.com
AO Eseola, W Li, OG Adeyemi, NO Obi-Egbedi… - Polyhedron, 2010 - Elsevier
Fourteen new organic molecules A1–A4, B1–B5, C1–C4 and D and a series of transition metal(II) complexes (Ni1–Ni9 and Pd1–Pd2b) were synthesized and studied in order to …
Number of citations: 30 www.sciencedirect.com
T Ghosh, S Das, S Pal - Polyhedron, 2010 - Elsevier
The synthesis and physical properties of bis(2-(1H-imidazol-2-yl)-pyridine)copper(II) with chloride, nitrate and perchlorate as counteranions have been described. Microanalysis, …
Number of citations: 14 www.sciencedirect.com
G Stupka, L Gremaud, AF Williams - Helvetica chimica acta, 2005 - Wiley Online Library
Complexes [ML 3 ] 2+ of the bidentate ligand 2‐(1H‐imidazol‐2‐yl)pyridine were prepared with iron(II), cobalt(II), and ruthenium(II). The electronic spectra suggest the ligand to be a …
Number of citations: 43 onlinelibrary.wiley.com
AB Umar, A Uzairu… - Egyptian Journal of …, 2020 - jmhg.springeropen.com
V600E-BRAF is a major protein target involved in various types of human cancers. However, the acquired resistance of the V600E-BRAF kinase to the vemurafenib and the side effects …
Number of citations: 9 jmhg.springeropen.com
J Jia, C Jiang, X Zhang, Y Jiang, D Ma - Tetrahedron letters, 2011 - Elsevier
A number of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines were screened for promoting CuI-catalyzed hydroxylation of aryl bromides, which led to …
Number of citations: 39 www.sciencedirect.com
AO Eseola, D Geibig, H Görls, WH Sun, X Hao… - Journal of …, 2014 - Elsevier
A series of dichloropalladium(II) complexes (Pd1–Pd4ox) based on derivatives of the hemilabile 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands were synthesized and …
Number of citations: 20 www.sciencedirect.com
ZL Xie, C Yuan, WT Jin, ZH Zhou - European Journal of …, 2022 - Wiley Online Library
Monomeric oxidovanadium(IV) citrate and malate, [VO(H 2 cit)(Him‐py)] ⋅ H 2 O (1) and [VO(R,S‐Hmal)(Him‐py)] (2), and an additive of mixed‐valence oxidovanadium(IV/V) (1H‐…
MB Bushuev, BA Selivanov, NV Pervukhina… - Russian Journal of …, 2012 - Springer
Complexes ZnL 1 Cl 2 , CdL 1 Cl 2 , ZnL 2 1 Cl 2 · 1.5H 2 O, CdL 2 1 Cl 2 · 2H 2 O, CdL 2 1 Cl 2 · MeOH·H 2 O [L 1 = 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine] and inner-complex …
Number of citations: 22 link.springer.com
M López‐Jordà, M Giménez‐Marqués… - European Journal of …, 2016 - Wiley Online Library
The insertion of the [Fe II (pyimH) 3 ] 2+ [pyimH = 2‐(1H‐imidazol‐2‐yl)pyridine] spin‐crossover complex into a ferromagnetic bimetallic oxalate network affords the hybrid compound [Fe …

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